molecular formula C10H13N3O3 B015533 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid CAS No. 123743-84-0

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid

Cat. No. B015533
M. Wt: 223.23 g/mol
InChI Key: NZSNJPDBPMIBSP-UHFFFAOYSA-N
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Description

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, commonly referred to as NNK, is a potent carcinogen found in tobacco products. It is a nitrosamine compound that is formed during the curing and processing of tobacco leaves. NNK is a major contributor to the development of lung cancer, and it is estimated that it is responsible for up to 25% of all lung cancer cases.

Scientific Research Applications

  • Metabolism and Bioactivation :

    • NNK undergoes extensive first-pass metabolism, with major metabolites identified in mice including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and 4-oxo-4-(3-pyridyl)-1-butanol (Schulze, Hunder, & Richter, 1991).
    • A sensitive assay has been developed to quantify [pyridine-D4]hydroxy acid in human urine, a biomarker of NNK metabolic activation in smokers (Jing et al., 2014).
    • Phenethyl isothiocyanate inhibits NNK tumorigenesis by blocking the activation of P450 1A2, reducing the formation of NNK-derived metabolites (Smith, Guo, Guengerich, & Yang, 1996).
  • Toxicity and Carcinogenicity :

    • NNK exposure during early development in zebrafish embryos leads to harmful metabolic alterations, making it a suitable model for monitoring NNK toxicity (Merino et al., 2021).
    • NNK metabolism in lung microsomes is inhibited by isothiocyanates, which may play a role in inhibiting lung carcinogenesis by preventing the formation of formaldehyde and keto alcohol (Smith et al., 1990).
  • Role in Smoking and Lung Cancer :

    • Tobacco smoke significantly increases the formation of NNK, with nicotine and active nitrogen oxides being principal precursors (Zejun et al., 2017).
    • Recent studies on NNK bioactivation and detoxification provide insight into its role in lung cancer in smokers, although gaps in understanding remain (Hecht, 1996).
  • Pharmacokinetics and Detection :

    • The metabolism of NNK in patas monkeys is rapid and extensive, with glucuronide metabolites serving as potential dosimeters for human exposure (Hecht et al., 1993).

properties

IUPAC Name

4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSNJPDBPMIBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924590
Record name 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid

CAS RN

123743-84-0
Record name 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123743840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISO-NNAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HZ8KW1KKI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid
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Citations

For This Compound
72
Citations
MV Djordjevic, CW Sigountos… - Journal of agricultural …, 1991 - ACS Publications
MATERIALS AND METHODS Apparatus. TSNA and iso-NNAC were separated and quantified on a Hewlett-Packard Model 5890 gas chromatograph interfaced with a Model 610 …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
AR Tricker, G Scherer, C Conze, F Adlkofer… - …, 1993 - academic.oup.com
The potential endogenous nitrosation of nicotine and cotinine to yield 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC) has been studied in smokers and non-smokers. …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk
A Pachinger, H Begutter, I Ultsch, H Klus - Journal of Chromatography B …, 1993 - Elsevier
The potential endogenous nitrosation of nicotine and/or nicotine metabolites has led to speculation on the possible formation of 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-…
A Rivenson, MV Djordjevic, S Amin, R Hoffmann - Cancer letters, 1989 - Elsevier
The evaluation of the tumorigenic activity in A J mouse lung of certain tobacco N-nitrosamines, namely 3-(methylnitrosamino)propionic acid (NMPA), 4-(methylnitrosamino)-1-(3-pyridyl)-…
D Hoffmann, MV Djordjevic, A Rivenson, E Zang… - Cancer letters, 1993 - Elsevier
Tobacco-specific N-nitrosamines (TSNA) are formed from nicotine and the minor Nicotiana tabacum alkaloids during tobacco processing and tobacco smoking. The TSNA are the most …
S Amin, D Desai, SS Hecht… - Tobacco-Specific N …, 2017 - api.taylorfrancis.com
Tobacco-specific A-nitrosamines (TSNA) are the most abundant, strong carcino gens in tobacco smoke. Seven TSNA have been identified in tobacco products: N'-nitrosonornicotine (…
Number of citations: 46 api.taylorfrancis.com
R Bodhicharla, IT Ryde, GL Prasad… - Environmental and …, 2014 - Wiley Online Library
The metabolites of the tobacco‐specific nitrosamine 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanone (NNK) form DNA adducts in animal models. While there are many reports of …
N Gupta - 2011 - library-archives.canada.ca
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent pulmonary carcinogen found in unburned tobacco and tobacco smoke. To exert its carcinogenic effect, NNK is …
Number of citations: 3 library-archives.canada.ca
P Brown, T Massey - 2008 - collectionscanada.gc.ca
Studies described in this thesis were at aimed at characterizing the mechanisms involved in the pulmonary carcinogenicity of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(…
Number of citations: 1 www.collectionscanada.gc.ca
D Hoffmann, NJ Haley, M Djordjevic, KD Brunnemann… - … ; edited by R. C Garner et al …, 1991
Number of citations: 2

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